1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride
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Overview
Description
1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro[4.4]nonane core, which is a bicyclic system where two rings share a single carbon atom. The presence of a methanamine group attached to this core, along with a hydrochloride salt, makes this compound of significant interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride typically involves several steps:
Synthetic Routes and Reaction Conditions: The preparation begins with the formation of the spiro[4.4]nonane core. This can be achieved through cyclization reactions involving appropriate precursors. The methanamine group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The methanamine group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the parent compound.
Scientific Research Applications
1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules. Its unique spirocyclic structure makes it valuable in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery and development.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride involves its interaction with specific molecular targets:
Molecular Targets and Pathways: The compound interacts with enzymes and receptors in biological systems. It may inhibit or activate specific pathways, leading to its observed biological effects.
Mechanistic Studies: Detailed studies are conducted to understand the binding interactions and the resulting conformational changes in the target molecules. This helps in elucidating the precise mechanism by which the compound exerts its effects.
Comparison with Similar Compounds
1-{spiro[4.4]nonan-2-yl}methanaminehydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{spiro[4.4]nonan-2-yl}methanesulfonyl chloride and 1-{spiro[4.4]nonan-2-yl}methanol share a similar spirocyclic core but differ in their functional groups.
Uniqueness: The presence of the methanamine group and the hydrochloride salt in this compound imparts unique chemical and biological properties. This makes it distinct from other spirocyclic compounds and valuable for specific applications.
Properties
IUPAC Name |
spiro[4.4]nonan-3-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N.ClH/c11-8-9-3-6-10(7-9)4-1-2-5-10;/h9H,1-8,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGMIOYFYKVOSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CCC(C2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClN |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.72 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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